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Compound of Interest

Compound Name:
3-(3-chlorophenyl)pentanedioic

acid

CAS No.: 4759-58-4

Cat. No.: B6603301

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(3-
chlorophenyl)pentanedioic acid. In the absence of publicly available experimental spectra,

this document leverages high-fidelity predicted data to offer researchers, scientists, and drug

development professionals a detailed understanding of the compound's structural features as

revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are grounded in established

spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction
3-(3-chlorophenyl)pentanedioic acid, a derivative of glutaric acid, possesses a unique

substitution pattern that influences its chemical and physical properties. Accurate structural

elucidation is paramount for its application in medicinal chemistry and materials science. This

guide serves as a virtual roadmap to its spectroscopic signature, providing a foundational

dataset for its identification and characterization.
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Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, a standardized atom numbering system for

3-(3-chlorophenyl)pentanedioic acid is established as follows. This numbering will be

referenced throughout the analysis of the NMR data.

Caption: Molecular structure and atom numbering of 3-(3-chlorophenyl)pentanedioic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules. The following data were predicted using advanced computational

algorithms (ACD/Labs Percepta Platform) to provide a reliable estimation of the ¹H and ¹³C

NMR spectra.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(3-chlorophenyl)pentanedioic acid (500

MHz, DMSO-d₆)

Atom Number
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H2, H4 2.65
Doublet of

Doublets (dd)
4H 15.5, 7.5

H3 3.50 Quintet 1H 7.5

H2', H6' 7.30 - 7.45 Multiplet 2H -

H4', H5' 7.20 - 7.30 Multiplet 2H -

COOH 12.10 Broad Singlet 2H -

Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals five distinct signals. The protons on the aliphatic chain

(H2 and H4) are diastereotopic due to the chiral center at C3, and they are expected to appear
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as a complex multiplet, here simplified as a doublet of doublets around 2.65 ppm. The methine

proton (H3) at the chiral center is coupled to the four adjacent methylene protons, resulting in a

quintet at approximately 3.50 ppm.

The aromatic protons on the 3-chlorophenyl ring are expected to exhibit a complex splitting

pattern due to their meta and ortho couplings. They are predicted to appear as multiplets in the

range of 7.20-7.45 ppm. The two carboxylic acid protons are highly deshielded and are

predicted to appear as a broad singlet at a downfield shift of around 12.10 ppm. The broadness

of this peak is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3-chlorophenyl)pentanedioic acid (125

MHz, DMSO-d₆)

Atom Number Chemical Shift (δ, ppm)

C1, C5 173.5

C2, C4 38.0

C3 42.5

C1' 143.0

C2' 127.0

C3' 133.0

C4' 129.5

C5' 126.0

C6' 130.5

Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows nine distinct signals. The carbonyl carbons of the two

carboxylic acid groups (C1 and C5) are the most deshielded, appearing at approximately 173.5

ppm. The methylene carbons of the pentanedioic acid backbone (C2 and C4) are predicted to
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have a chemical shift of around 38.0 ppm, while the methine carbon (C3) attached to the

phenyl ring is expected at about 42.5 ppm.

The aromatic carbons of the 3-chlorophenyl ring are predicted to appear in the range of 126.0

to 143.0 ppm. The carbon atom directly bonded to the chlorine atom (C3') is expected to have

a chemical shift around 133.0 ppm. The ipso-carbon (C1'), which is attached to the

pentanedioic acid chain, is the most deshielded of the aromatic carbons, appearing at

approximately 143.0 ppm.

Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.

Sample Preparation: Accurately weigh 10-20 mg of 3-(3-chlorophenyl)pentanedioic acid
and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer

the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the

deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies.

Perform shimming to optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C

spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Perform phase and baseline corrections. Reference the spectra to the residual solvent peak

of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The predicted IR spectrum highlights key vibrational modes characteristic of 3-(3-
chlorophenyl)pentanedioic acid.

Predicted IR Data
Table 3: Predicted IR Absorption Frequencies for 3-(3-chlorophenyl)pentanedioic acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)

2850-3000 Medium
C-H stretch (Aliphatic &

Aromatic)

1700 Strong C=O stretch (Carboxylic acid)

1600, 1475 Medium C=C stretch (Aromatic ring)

1410 Medium C-O-H bend (Carboxylic acid)

1210 Strong C-O stretch (Carboxylic acid)

780 Strong C-Cl stretch

700-900 Medium
C-H bend (Aromatic out-of-

plane)

Interpretation of the IR Spectrum
The most prominent feature in the predicted IR spectrum is the very broad absorption band

between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a

hydrogen-bonded carboxylic acid dimer. Overlapping with this broad band are the C-H

stretching vibrations of the aliphatic and aromatic portions of the molecule in the 2850-3000

cm⁻¹ region.

A strong, sharp absorption is predicted around 1700 cm⁻¹, corresponding to the C=O stretching

vibration of the carboxylic acid groups. The presence of the aromatic ring is indicated by the

C=C stretching vibrations at approximately 1600 and 1475 cm⁻¹. The spectrum is also

expected to show characteristic C-O stretching and O-H bending vibrations of the carboxylic

acid group around 1210 cm⁻¹ and 1410 cm⁻¹, respectively. A strong band around 780 cm⁻¹ is

anticipated for the C-Cl stretching vibration. The substitution pattern on the aromatic ring can

be further inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
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Sample Preparation: Place a small amount of solid 3-(3-chlorophenyl)pentanedioic acid
directly onto the diamond crystal of the ATR accessory.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal.

Then, collect the sample spectrum.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum. Apply an ATR correction and a baseline correction to the resulting

spectrum. Identify and label the wavenumbers of significant absorption bands.

III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation patterns.

Predicted MS Data
Table 4: Predicted Mass Spectrometry Data for 3-(3-chlorophenyl)pentanedioic acid

m/z (Mass-to-Charge
Ratio)

Predicted Relative
Intensity (%)

Assignment

242/244 100/33
[M]⁺, Molecular ion (presence

of ³⁵Cl and ³⁷Cl isotopes)

224/226 40/13 [M - H₂O]⁺, Loss of water

197/199 25/8
[M - COOH]⁺, Loss of a

carboxyl group

152 60
[M - COOH - CO - H]⁺, Further

fragmentation

111/113 70/23 [C₆H₄Cl]⁺, Chlorophenyl cation

Interpretation of the Mass Spectrum
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The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at

m/z 242, with a characteristic isotopic peak [M+2]⁺ at m/z 244 of approximately one-third the

intensity, which is indicative of the presence of one chlorine atom.

Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) to give

a peak at m/z 224/226, and the loss of a carboxyl radical (•COOH) resulting in a fragment at

m/z 197/199. Further fragmentation of the molecule is expected to yield the chlorophenyl cation

at m/z 111/113, which would be a prominent peak in the spectrum. The base peak is predicted

to be the molecular ion.

Experimental Protocol for MS Data Acquisition (EI)
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe which is heated to volatilize the sample

into the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the formation of a radical cation (the molecular ion)

and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-
(3-chlorophenyl)pentanedioic acid. The presented ¹H NMR, ¹³C NMR, IR, and MS data,

along with their interpretations, offer a robust framework for the structural identification of this

compound. The included experimental protocols provide standardized methods for acquiring

high-quality data. It is the author's hope that this guide will serve as a valuable resource for

researchers in their synthetic and analytical endeavors. Should experimental data become
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available, this guide can serve as a basis for comparison and further refinement of our

understanding of this molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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